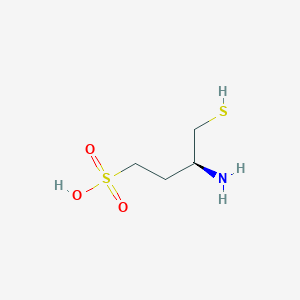

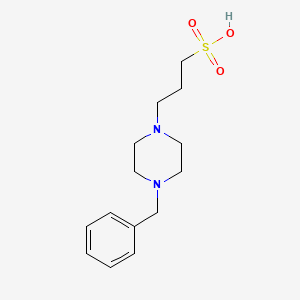

(3S)-3-Amino-4-sulfanylbutane-1-sulfonic acid

Overview

Description

(3S)-3-Amino-4-sulfanylbutane-1-sulfonic acid, or 3-ASB-1-SO3H, is a sulfur-containing amino acid that has been extensively studied due to its unique biological properties. It has been found to be involved in many biological processes, including energy metabolism, signal transduction, and enzyme regulation. 3-ASB-1-SO3H has been used as a model compound for studying the structure and function of proteins, and it can be used to create novel materials for biotechnology applications.

Scientific Research Applications

Molecular Dynamics in Organic Solids

Research conducted by Kong et al. (2012) provides insights into the molecular dynamics of organic solids, including compounds like 4-aminobutane-1-sulfonic acid (ABSA), a structurally related compound to (3S)-3-Amino-4-sulfanylbutane-1-sulfonic acid. Their study employs variable-temperature solid-state (17)O NMR to understand the dynamics and hydrogen bonding in such compounds, offering a framework for understanding the behavior of (3S)-3-Amino-4-sulfanylbutane-1-sulfonic acid in solid states (Kong et al., 2012).

Acid-Catalytic Properties

A study by Zhong et al. (2019) discusses the design and preparation of sulfonic acid-functionalized hydrophobic mesoporous biochar. This research is relevant as it explores the acid-catalytic properties of sulfonic acids in chemical reactions, which can be extrapolated to understand the catalytic behavior of (3S)-3-Amino-4-sulfanylbutane-1-sulfonic acid in similar contexts (Zhong et al., 2019).

Bacterial Catabolism and Environmental Impact

The complete genome sequence of Novosphingobium resinovorum SA1, capable of degrading sulfanilic acid (a sulfonated aromatic amine), was reported by Hegedűs et al. (2017). This study highlights the bacterial catabolism of sulfonic acids and their derivatives, which is significant for understanding the environmental impact and biodegradation of (3S)-3-Amino-4-sulfanylbutane-1-sulfonic acid (Hegedűs et al., 2017).

Hydrogen Bonding in Crystalline Sulfonic Acids

Dai and Wu (2020) conducted a study on the jump dynamics of sulfonate in crystalline sulfonic acids, providing valuable insights into the hydrogen bonding effects in compounds like (3S)-3-Amino-4-sulfanylbutane-1-sulfonic acid. Their research sheds light on the activation barriers and dynamics of sulfonic acid groups in crystal lattices (Dai & Wu, 2020).

Mechanism of Action

Target of Action

Similar compounds such as omega-3 fatty acids have been known to play a critical role in metabolism and cellular function . They are involved in human physiology and are found in plant oils and fish oil .

Mode of Action

For instance, omega-3 fatty acids are known to affect the function of cell receptors in the membranes and provide the starting point for making hormones that regulate blood clotting, contraction and relaxation of artery walls, and inflammation .

Biochemical Pathways

They are involved in the synthesis of eicosanoids and other lipid mediators such as resolvins and protectins . They also play a role in the metabolism of pyruvate and NADPH .

Pharmacokinetics

Omega-3 fatty acids, which are structurally similar, are known to have different oral bioavailability and reasonable patient compliance when used for dietary supplementation .

Result of Action

Related compounds such as omega-3 fatty acids are known to help prevent heart disease and stroke, may help control lupus, eczema, and rheumatoid arthritis, and may play protective roles in cancer and other conditions .

Action Environment

It is known that microorganisms have developed a variety of resistance mechanisms to mitigate the damage caused by acidic environments, which could potentially influence the action of such compounds .

properties

IUPAC Name |

(3S)-3-amino-4-sulfanylbutane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S2/c5-4(3-9)1-2-10(6,7)8/h4,9H,1-3,5H2,(H,6,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOHRLXVWJYYKJ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(CS)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)[C@@H](CS)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

232261-88-0 | |

| Record name | 3-Amino-4-mercapto-1-butanesulfonic acid, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDA48ZH8UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine](/img/structure/B3188672.png)

![1H-Benz[e]indene](/img/structure/B3188719.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3188738.png)